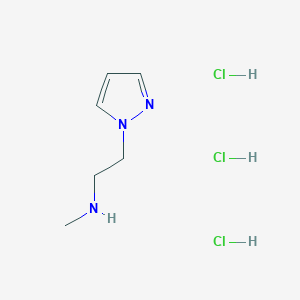

N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Description

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a trihydrochloride salt of a pyrazole derivative featuring an ethanamine side chain methylated at the nitrogen atom. The compound consists of a pyrazole ring substituted at the 1-position with an N-methyl-ethanamine group and is stabilized by three hydrochloric acid molecules. This structural configuration enhances its solubility in polar solvents compared to its free base form.

The trihydrochloride salt form likely improves stability and bioavailability, a common strategy in pharmaceutical chemistry .

Properties

IUPAC Name |

N-methyl-2-pyrazol-1-ylethanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.3ClH/c1-7-4-6-9-5-2-3-8-9;;;/h2-3,5,7H,4,6H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVGFIOKRFITRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CC=N1.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

N-Methyl-1H-pyrazole derivatives have been extensively studied for their pharmacological properties. Research indicates that these compounds exhibit a range of biological activities, including:

- Antitumor Activity : Certain derivatives have shown effectiveness against cancer cell lines. For instance, aminopyrazoles have been linked to the development of antitumor agents such as AT7519 and Prexasertib, which target specific cellular pathways involved in tumor growth and proliferation .

- Analgesic Properties : Compounds within this class have demonstrated analgesic effects, making them candidates for pain management therapies .

- Anti-inflammatory Effects : The pyrazole scaffold has been recognized for its potential in mitigating oxidative stress and inflammation, which are critical in various chronic diseases .

Case Study: Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study on aminopyrazoles revealed that modifications at specific positions on the pyrazole ring significantly influence biological activity. For example, the introduction of amino substituents has led to the isolation of several pharmacologically active derivatives .

Agrochemical Applications

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is also utilized in the agrochemical sector, particularly in the synthesis of fungicides. The compound serves as a precursor for various pyrazole-based fungicides that help control fungal diseases in crops.

Fungicide Development

The production process of certain pyrazole derivatives has been optimized to enhance yield and reduce environmental impact. The use of mild acidification techniques in synthesizing these compounds has been reported to improve economic efficiency while minimizing waste .

Material Science

In addition to its biological applications, N-Methyl-1H-pyrazole derivatives are explored for their potential use in material science:

- Polymer Chemistry : Pyrazole compounds can act as building blocks for synthesizing novel polymers with unique properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength.

- Corrosion Inhibition : Some studies suggest that pyrazole derivatives may serve as effective corrosion inhibitors for metals, providing a protective layer against oxidative damage.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to tailor the compound's properties for specific applications.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Methyl halides | Formation of N-methyl derivative |

| 2 | Cyclization | Hydrazine | Formation of pyrazole ring |

| 3 | Hydrochlorination | HCl | Final product formation |

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Key Differences and Implications

Substituent Effects: Alkyl vs. This may influence binding affinity in biological systems. Halogenation: The fluorine-containing analog () could show altered metabolic stability and electronic properties compared to non-halogenated counterparts .

Salt Forms: The trihydrochloride form of the target compound likely offers superior aqueous solubility compared to mono- or dihydrochloride salts (e.g., ’s 2HCl salt) or free bases (). This is critical for bioavailability in drug formulations.

Physicochemical Data Gaps :

- Melting points, solubility, and stability data for this compound are absent in the evidence. However, analogs like 3a–3p () show melting points ranging from 123–183°C, indicating that pyrazole derivatives generally exhibit solid-state stability.

Biological Activity

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for its diverse biological activities. The presence of the methyl group at the nitrogen position enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including this compound, on various cancer cell lines. For instance:

- In vitro studies demonstrated that certain pyrazole derivatives exhibit significant inhibition of cell growth in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. Compounds similar to N-Methyl-1H-pyrazole-1-ethanamine were shown to induce apoptosis and inhibit cell cycle progression at low concentrations (e.g., 2.5 μM) .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | Induces apoptosis via caspase activation |

| Compound 7d | MDA-MB-231 | 2.5 | Microtubule destabilization |

| Compound 10c | HepG2 | 5 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : The induction of apoptosis through caspase activation was confirmed in studies where increased caspase-3 activity was observed .

- Target Inhibition : Pyrazole derivatives often target various proteins involved in cancer progression, including topoisomerases and kinases such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis .

Case Studies and Clinical Relevance

A notable case study involved the evaluation of N-Methyl-1H-pyrazole derivatives in combination with established chemotherapeutics. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Table 2: Case Study Summary

| Study Reference | Treatment Regimen | Outcome |

|---|---|---|

| Study A | N-Methyl-1H-pyrazole + Doxorubicin | Increased tumor regression in xenograft models |

| Study B | N-Methyl-1H-pyrazole + Cisplatin | Enhanced apoptosis in ovarian cancer cells |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Methyl-1H-pyrazole-1-ethanamine 3HCl?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in solvents such as DMF. For example, intermediates are stirred at room temperature with triethylamine (TEA) to facilitate amide bond formation . Pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with carbonyl compounds, followed by alkylation and salt formation with HCl .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for verifying substituent positions and proton environments, as seen in pyrazole derivatives . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while elemental analysis validates purity and stoichiometry . Infrared (IR) spectroscopy identifies functional groups like amines and aromatic C-H stretches .

Q. How can solubility challenges of hydrochloride salts like this compound be addressed in vitro?

- Methodological Answer : Hydrochloride salts often exhibit limited solubility in organic solvents. Pre-solubilization in water or polar solvents (e.g., DMSO) is recommended, followed by dilution in buffered solutions. For example, DMA 3HCl (a related compound) is dissolved in water at 15.9 mg/mL for cell-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-Methyl-1H-pyrazole-1-ethanamine derivatives?

- Methodological Answer : Yield optimization involves screening catalysts, solvents, and stoichiometric ratios. For pyrazole derivatives, substituting DMF with THF or dichloromethane (DCM) may enhance reaction efficiency. Monitoring via TLC and adjusting reaction time (e.g., 30 min to 24 hr) can mitigate side reactions . Substituent effects on yields (e.g., electron-withdrawing groups reducing yields to 62–71%) should be analyzed statistically .

Q. How do researchers resolve contradictions in NMR data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., δ 2.65–2.66 ppm for methyl groups) may arise from solvent polarity or impurities. Advanced methods include 2D NMR (COSY, HSQC) to confirm connectivity and high-resolution MS to rule out isotopic interference. For example, H-NMR in DMSO-d vs. CDCl can shift proton environments due to hydrogen bonding .

Q. What strategies are used to assess the biological activity of this compound in receptor binding studies?

- Methodological Answer : Competitive binding assays with radiolabeled probes (e.g., H-labeled ligands) are employed. For STING agonists like diABZI 3HCl, EC values (130–186 nM) are determined using luciferase reporter assays in HEK293 cells . Dose-response curves and Schild regression analysis validate receptor specificity .

Q. How are metabolic pathways and toxicity profiles evaluated for pyrazole-based hydrochloride salts?

- Methodological Answer : Metabolite identification via LC-MS/MS in hepatocyte incubations reveals oxidation or demethylation products. Basophil activation tests (BAT) assess hypersensitivity, as demonstrated for Zosuquidar 3HCl, where metabolites like 4-methylamino-antipyrine (MAA) enhance basophil activation by 62.5% .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing yield variations in pyrazole synthesis?

- Methodological Answer : Multivariate analysis (ANOVA) identifies significant factors (e.g., solvent, temperature). For example, a 10% yield increase using EDCI/HOBt vs. DCC alone can be tested for significance (p < 0.05) .

Q. How should researchers design stability studies for hydrochloride salts under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.